Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
CAS No.: 186376-30-7
Cat. No.: VC2367811
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186376-30-7 |
|---|---|
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate |
| Standard InChI | InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
| Standard InChI Key | YUKFHBYDDJRSIY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 |
| Canonical SMILES | CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
Structural Composition
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate features a 3-azabicyclo[3.1.0]hexane scaffold, which consists of a nitrogen-containing bicyclic system. The compound contains a benzyl group attached to the nitrogen atom (position 3) and an ethyl carboxylate group at position 6. This creates a molecule with significant structural complexity and potential for diverse chemical interactions. The presence of both the rigid bicyclic framework and the flexible benzyl substituent gives the molecule interesting conformational properties. The 3-azabicyclo[3.1.0]hexane core structure provides a constrained geometry that can be valuable in drug design applications, where molecular rigidity often plays an important role in receptor binding specificity .
Chemical Representation
The molecular structure can be represented through various notation systems, providing different perspectives on its architecture and composition:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉NO₂ |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate |
| SMILES | CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 |
| InChI | InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
| InChIKey | YUKFHBYDDJRSIY-UHFFFAOYSA-N |
The molecular structure contains several key functional groups and structural elements that define its chemical behavior: the bicyclic ring system providing rigidity, the tertiary amine providing basicity and potential for hydrogen bond acceptance, the carbonyl group serving as a hydrogen bond acceptor, and the aromatic benzyl group offering potential for π-stacking interactions .
Identification Parameters
| Database | Identifier | Source |
|---|---|---|
| PubChem CID | 15818457 | |
| CAS Number | 186376-30-7 | |
| CAS Number (alt.) | 846024-42-8 | |
| CAS Number (alt.) | 63618-07-5 | |
| VCID | VC2367811 |
The discrepancy in CAS numbers could be attributed to different salt forms, isomers, or registration errors. The most consistently reported CAS number across reliable sources appears to be 186376-30-7, which is documented in both PubChem and Vulcanchem databases .
Synonyms
The compound is known by several synonyms in chemical literature and commercial catalogs:
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ETHYL 3-BENZYL-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLATE
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Ethyl 3-benzyl-3-aza-bicyclo[3.1.0]hexane-6-carboxylate
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MFCD08706463
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SCHEMBL8922062
The variety of synonyms reflects the compound's presence in different chemical catalogues and databases, indicating its relevance in chemical research contexts.
Physical Properties
Basic Physical Characteristics
The physical properties of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate provide insights into its behavior in various experimental conditions and its potential applications:
These physical properties suggest that the compound is a relatively high-boiling solid with moderate solubility in organic solvents like ethanol. The predicted pKa value indicates that the compound is likely to behave as a weak base, which is consistent with the presence of a tertiary amine in its structure .
Chemical Properties and Reactivity
Functional Group Reactivity
While specific research on the reactivity of Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is limited in the available literature, its structure allows for predictions about its chemical behavior. The compound contains several reactive functional groups that would determine its chemical properties:
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The tertiary amine (3-aza) center can participate in typical nitrogen nucleophilic reactions and may serve as a hydrogen bond acceptor or metal coordination site.
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The ethyl carboxylate group can undergo hydrolysis to form the corresponding carboxylic acid, as well as transesterification and reduction reactions.
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The benzyl group attached to the nitrogen could potentially be removed under appropriate conditions (debenzylation), providing a route to the non-benzylated derivative.
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The strained three-membered ring in the bicyclo[3.1.0]hexane system might exhibit reactivity associated with cyclopropanes, potentially undergoing ring-opening reactions under certain conditions.
The combination of these functional groups within a constrained bicyclic framework likely results in unique reactivity patterns that could be exploited in organic synthesis applications.
Structural Relationships
The high price per milligram indicates that this compound is primarily produced for research purposes rather than industrial applications. The limited quantities available further suggest its use is primarily in early-stage research or as a specialized intermediate in synthesis pathways.
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